(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride
Overview
Description
(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Alkylation: The piperidine ring is alkylated with ethyl bromoacetate under basic conditions to form ethyl 2-(piperidin-3-yl)acetate.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the (S)-ethyl 2-(piperidin-3-yl)acetate with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and the use of chiral catalysts to ensure high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
- ®-ethyl 2-(piperidin-3-yl)acetate hydrochloride
- Piperidine derivatives with different substituents
Uniqueness
(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFQPPPCFKZWRT-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670060 | |
Record name | Ethyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188883-58-1 | |
Record name | Ethyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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